molecular formula C13H16N2O3S B3980026 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide

3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide

Cat. No. B3980026
M. Wt: 280.34 g/mol
InChI Key: MGBMWLCECWIBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide, also known as DMTB, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. DMTB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. Studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of MMP-9, a protein that is involved in tumor growth and metastasis. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth and metastasis of cancer cells by reducing the activity of MMP-9. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity. Additionally, this compound has been extensively studied for its biological activities, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on 3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of viral infections.

Scientific Research Applications

3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells. Additionally, this compound has been found to possess anti-viral properties, with studies showing that it can inhibit the replication of certain viruses.

properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-7-15(8-10(2)18-9)13-11-5-3-4-6-12(11)19(16,17)14-13/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBMWLCECWIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 2
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 3
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 4
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 5
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 6
3-(2,6-dimethyl-4-morpholinyl)-1,2-benzisothiazole 1,1-dioxide

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